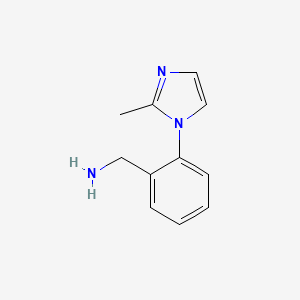

2-(2-甲基-1H-咪唑-1-基)苄胺

描述

“2-(2-Methyl-1H-imidazol-1-yl)benzylamine” is a nitrogen heterocycle . It is also known as 1-Benzyl-2-methylimidazole .

Synthesis Analysis

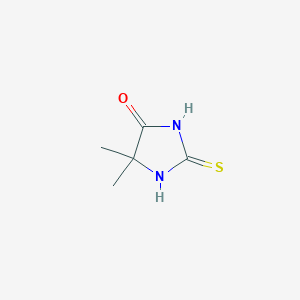

The synthesis of 1-Benzyl-2-methylimidazole involves treatment with ammonia and sodium, which yields 2-methylimidazole . More detailed synthesis methods and applications of imidazole derivatives can be found in various studies .Molecular Structure Analysis

The molecular structure of “2-(2-Methyl-1H-imidazol-1-yl)benzylamine” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The molecule has a molecular weight of 172.2264 .Chemical Reactions Analysis

Imidazole is an amphoteric compound, showing both acidic and basic properties . It forms mixed ligand Pt (II) complexes . More detailed information about the chemical reactions involving imidazole derivatives can be found in various studies .Physical and Chemical Properties Analysis

“2-(2-Methyl-1H-imidazol-1-yl)benzylamine” is a white or colorless solid that is highly soluble in water and other polar solvents . More detailed physical and chemical properties can be found in various sources .科学研究应用

2-(2-甲基-1H-咪唑-1-基)苄胺应用的综合分析

环氧树脂体系中的催化剂: 该化合物可作为双酚A型环氧树脂体系固化反应中的催化剂,由于其优异的机械性能和热稳定性,这些体系被用于高性能复合材料和涂料 .

取代咪唑的合成: 它在取代咪唑的区域选择性合成中发挥作用,取代咪唑是多种日常应用中功能分子的关键组成部分,包括医药和农药 .

抗结核活性: 使用该化合物合成的咪唑衍生物已被评估对结核分枝杆菌的抗结核活性,表明其潜在的药用价值 .

材料科学研究: 该化合物的衍生物正在被研究,以探索其在材料科学中的潜在应用,特别是在创造具有优异耐久性或特定反应性的新型材料方面 .

生物潜力: 包括从该化合物衍生的咪唑化合物在内的咪唑化合物已显示出一系列生物活性,表明它们可用于开发治疗剂 .

化学合成: 它参与形成C–N键的化学合成过程,这对于构建用于各种工业和研究应用的复杂有机分子至关重要 .

ChemicalBook RSC Publishing BMC Chemistry Sigma-Aldrich RSC Publishing

作用机制

Target of Action

Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

Imidazole compounds are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .

安全和危害

未来方向

Imidazole derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their versatility and utility in various areas .

属性

IUPAC Name |

[2-(2-methylimidazol-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-13-6-7-14(9)11-5-3-2-4-10(11)8-12/h2-7H,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHDRPRQPSKZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424420 | |

| Record name | 1-[2-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876717-29-2 | |

| Record name | 1-[2-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

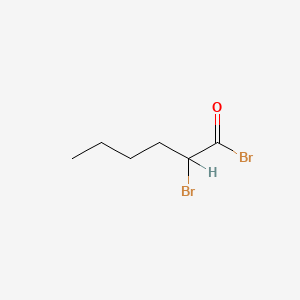

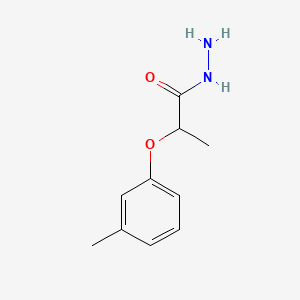

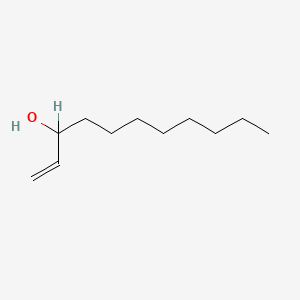

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

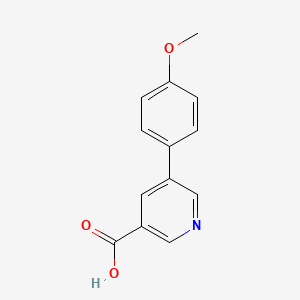

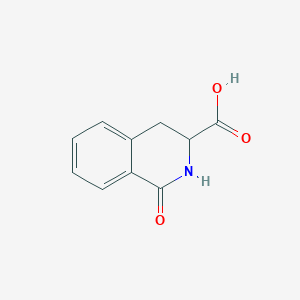

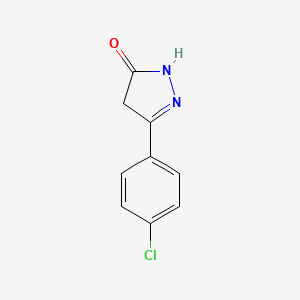

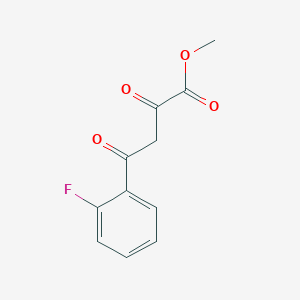

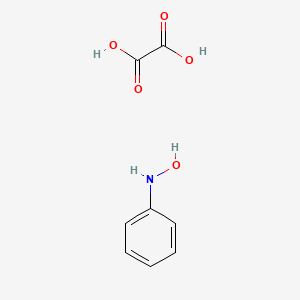

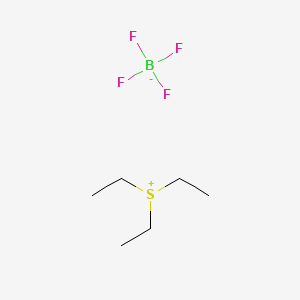

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。